Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
Description
Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an oxadiazolan ring, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)7-11-17(13(19)16(2)21-11)10-5-4-8(14)6-9(10)15/h4-6,11H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYAIQIMLKCQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1N(C(=O)N(O1)C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using appropriate reagents to form the oxadiazolan ring. The final step involves esterification to obtain the desired ethyl ester .
Chemical Reactions Analysis
Ring-Opening Reactions
The oxadiazolidinone ring can undergo nucleophilic attack at the carbonyl group. For example:
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Base-Mediated Hydrolysis :
Under basic conditions (e.g., Cs₂CO₃), analogous oxadiazolidinones undergo decarboxylation to form amidines . For this compound, treatment with a strong base could yield a dichlorophenyl-substituted amidine derivative:This reaction is highly efficient, with yields up to 92% in related systems .
Oxidation and Reduction
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Oxidation : The tertiary nitrogen in the oxadiazolidinone ring may oxidize under strong oxidizing agents (e.g., O₂), as observed in silver-catalyzed annulation reactions .
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Reduction : The carbonyl group could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though this remains speculative for the specific compound.
Ester Group Reactivity
The ethyl acetate side chain participates in classical ester reactions:
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Hydrolysis : Acidic or alkaline conditions could cleave the ester to yield carboxylic acid derivatives. For instance:
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Transesterification : Reacting with alcohols (e.g., methanol) in the presence of acid catalysts could produce methyl ester analogs.
Substituent-Directed Reactions
The 2,4-dichlorophenyl group directs electrophilic substitution reactions:
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Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring may undergo substitution at the para position to the chlorine atoms under harsh conditions (e.g., HNO₃/H₂SO₄) .
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Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling if a boronic acid replaces one chlorine atom, though this requires pre-functionalization.
Experimental Data and Spectral Characterization
Key analytical data for the compound includes :
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄Cl₂N₂O₄ |
| Molecular Weight | 333.16 g/mol |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 4.15 (q, 2H), 4.85 (s, 1H), 7.30–7.50 (m, 3H) |
| IR (KBr) | 1732 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O oxadiazolidinone) |
Comparative Reaction Yields in Analogous Systems
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazolidinone annulation | Ag₂O, 1,4-dioxane, 80°C | 91% | |
| Amidine formation | Cs₂CO₃, EtOH, rt | 84–92% | |
| Ester hydrolysis | H₂O, H₂SO₄, reflux | 65–80%* |
*Estimated from analogous systems.
Mechanistic Insights
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Silver-Catalyzed Pathways : Ag(I) facilitates coordination-driven annulation by activating isocyanides, as demonstrated in related oxadiazolidinone syntheses .
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Role of Oxygen : Molecular oxygen is critical for regenerating the catalytic cycle during oxidation steps .
Unresolved Questions and Research Gaps
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Catalytic Asymmetric Synthesis : No enantioselective routes for this compound are reported.
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Biological Activity : While not discussed here, the dichlorophenyl group suggests potential pharmacological relevance requiring further study.
Scientific Research Applications
The compound has shown promising biological activities, particularly in the areas of anticancer and antimicrobial research.
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives, including Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate, to exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:
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Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
Compound Name Cell Line Tested IC50 (µM) Mechanism of Action Compound A MCF-7 15 HDAC Inhibition Compound B HeLa 20 Topoisomerase II Inhibition Compound C A549 25 Telomerase Inhibition
Antimicrobial Applications
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The presence of the dichlorophenyl group enhances its lipophilicity and membrane permeability, which may contribute to its effectiveness.
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | C. albicans | 64 |
Case Studies
- Synthesis and Biological Evaluation of Oxadiazole Derivatives : A study focused on synthesizing various oxadiazole derivatives, including those with dichlorophenyl substitutions. The results indicated potent activity against both cancerous cells and microbial strains.
- Structure-Activity Relationship (SAR) : Research on the structure-activity relationship revealed that specific substitutions on the oxadiazole ring significantly influence biological activity. For instance, electron-withdrawing groups enhance anticancer efficacy by improving binding affinity to target proteins.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate involves its interaction with specific molecular targets. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the oxadiazolan ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate can be compared with similar compounds such as:
Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but lacks the oxadiazolan ring.
Ethyl 2-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-oxobutanoate: Contains a trifluoromethyl group instead of the oxadiazolan ring.
Ethyl (2,4-dichlorophenyl)(1-piperidinyl)acetate hydrochloride: Contains a piperidine ring instead of the oxadiazolan ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate (CAS No. 477870-09-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 333.17 g/mol. The compound features a dichlorophenyl substituent and an oxadiazolidine ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14Cl2N2O4 |
| Molecular Weight | 333.17 g/mol |
| CAS Number | 477870-09-0 |
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to this compound. For instance, derivatives of oxadiazolidine have shown significant activity against various bacterial strains. The presence of the dichlorophenyl group is thought to enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against pathogens .
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer properties. For example, studies on oxadiazolidine derivatives suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological assessments have been conducted to evaluate the efficacy of this compound in various biological assays. These studies often involve in vitro testing against different cell lines to determine cytotoxicity and selectivity indices. Preliminary results indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves refluxing intermediates (e.g., triazolones or oxadiazolidinones) with sodium in absolute ethanol, followed by alkylation using ethyl bromoacetate . Key parameters include:
- Temperature : Prolonged reflux (~5 hours) to ensure complete substitution.
- Solvent : Ethanol or DMF for solubility and reactivity .
- Base : Sodium or potassium carbonate to deprotonate intermediates and drive the reaction .
- Purification : Recrystallization from solvents like ethanol or dichloromethane to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with peaks for the ethyl ester (~1.3 ppm for CH, 4.2 ppm for CH), dichlorophenyl aromatic protons (~7.2–7.8 ppm), and oxadiazolidinone carbonyl (~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography (advanced): Resolves crystal packing and stereochemistry for derivatives with similar heterocyclic cores .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC, tracking loss of parent compound and formation of by-products (e.g., hydrolysis of the ester group) .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius plots for temperature-dependent stability .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., molar ratios, solvent volume, temperature). For example, a 2 factorial design can identify interactions between sodium concentration, reflux time, and ethyl bromoacetate equivalents .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or dimerization products) and adjust purification protocols .
Q. What strategies are effective for improving the bioactivity profile of this compound in pharmacological studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the dichlorophenyl group (e.g., replacing Cl with F or CH) or the oxadiazolidinone core. Evaluate antimicrobial or anticancer activity via in vitro assays (e.g., MIC for bacteria, IC in cancer cell lines) .
- Prodrug Design : Convert the ethyl ester to a free carboxylic acid (via hydrolysis) to enhance solubility and bioavailability .
Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?
- Methodology :
- DFT Calculations : Model transition states for reactions like nucleophilic substitution at the oxadiazolidinone ring or ester hydrolysis. Use software (e.g., Gaussian) to calculate activation energies and identify reactive sites .
- Docking Studies : Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina, guided by crystallographic data from related structures .
Q. What experimental approaches validate the mechanism of thermal decomposition observed in TGA-DSC studies?
- Methodology :
- Hyphenated Techniques : Couple thermogravimetric analysis (TGA) with FTIR or GC-MS to identify volatile decomposition products (e.g., CO from decarboxylation or HCl from dichlorophenyl cleavage) .
- Isothermal Calorimetry : Quantify heat flow during decomposition to distinguish exothermic (oxidation) vs. endothermic (bond cleavage) processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
